Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-
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Overview
Description
1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone is an organic compound with a complex structure that includes an ethoxyphenyl group, a thiazole ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone typically involves the reaction of 4-ethoxyacetophenone with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Ethoxyacetophenone: A simpler structure with similar functional groups.
1-(4-Ethoxyphenyl)ethanone: Lacks the thiazole ring but shares the ethoxyphenyl and ethanone moieties.
2-(4-Ethoxyphenyl)-4-methylthiazole: Similar thiazole structure but different substitution pattern.
Uniqueness
1-[2-(4-Ethoxyphenyl)-4-methyl-5-thiazolyl]ethanone is unique due to the combination of its functional groups and the presence of both the thiazole ring and the ethanone moiety
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-[2-(4-ethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-12-7-5-11(6-8-12)14-15-9(2)13(18-14)10(3)16/h5-8H,4H2,1-3H3 |
InChI Key |
SNWYTRSEDYSEAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C)C |
Origin of Product |
United States |
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